MC-VC-Pab-mmaf

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

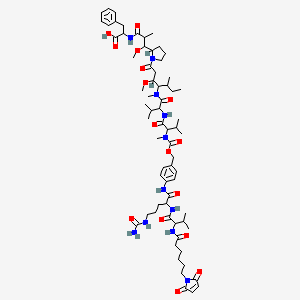

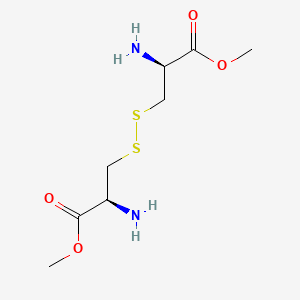

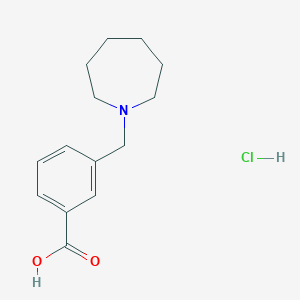

MC-VC-Pab-mmaf, also known as MC-Val-Cit-PAB-MMAF and Vc-MMAF, is a drug-linker conjugate for Antibody-Drug Conjugates (ADCs) by using the tubulin inhibitor, MMAF, linked via cathepsin cleavable MC-Val-Cit-PAB . It shows antitumor activity .

Synthesis Analysis

The synthesis of this compound involves the conjugation of the tubulin inhibitor MMAF to a monoclonal antibody via a protease-sensitive valine-citrulline dipeptide linker . The conjugation occurs through reduction/oxidation of the inter-chain disulfide bonds .Molecular Structure Analysis

The molecular structure of this compound consists of a humanized monoclonal antibody conjugated through a protease-sensitive valine-citrulline dipeptide linker with a monomethyl auristatin E phenylalanine drug (MMAF) . The chemical formula is C68H103N11O16 .科学的研究の応用

Trastuzumab-MC-vc-PAB-MMAF: Drug:Antibody Ratio

Trastuzumab-MC-vc-PAB-MMAF, an antibody-drug conjugate (ADC), is a humanized monoclonal antibody conjugated with a monomethyl auristatin E phenylalanine drug (MMAF) through a protease-sensitive valine-citrulline dipeptide linker. The drug:antibody ratio (DAR) plays a significant role in its efficacy, toxicity, and pharmacokinetics. Research has shown that the tumor response directly correlates with antibody dose, independent of MMAF exposure. However, toxicity response inversely correlates with antibody dose when normalized for MMAF exposure. Increasing DAR leads to increased clearance, impacting the pharmacokinetics of the conjugate (Leipold et al., 2007).

Resistance Overcoming Anthracycline-Based ADCs

Anthracycline-based ADCs using MC-vc-PAB linker demonstrate efficacy in overcoming resistance to auristatin-based ADCs in non-Hodgkin lymphoma (NHL). This is crucial for patients not responding or becoming resistant to current generation ADCs. These ADCs exhibit effectiveness in cell lines and xenograft models resistant to MMAE-based ADCs (Yu et al., 2015).

Quantification of MMAE-conjugated ADCs

The quantification of total MC-vc-PAB-MMAE ADCs (conjugated and unconjugated antibody) is essential for pharmacokinetic, efficacy, and safety studies. Different assay formats and reagents were evaluated, revealing the impact of MMAE drug load on recovery of DAR fractions. This is vital for developing accurate quantitative assays (Kozak et al., 2013).

Pharmacokinetic Characterization in Preclinical Species

Anti-ETBR-MC-vc-PAB-MMAE, an ADC targeting the Endothelin B receptor, shows pharmacokinetic behavior characterized by monitoring total antibody, conjugated antibody, and antibody-conjugated MMAE disposition. This research demonstrates dose-proportional pharmacokinetics in preclinical species, indicating the impact of cross-reactive antigen on clearance (Zhang et al., 2011).

EGFR-Targeting ADC for Pancreatic Cancer Therapy

Novel EGFR-targeting ADCs, such as RC68-MC-VC-PAB-MMAE, have shown promise as effective and selective therapeutic agents for EGFR-positive pancreatic cancer. These ADCs demonstrate potency in inhibiting tumor growth and superiority in stability compared to other ADCs (Li et al., 2019).

作用機序

Mode of Action

The compound is conjugated through a protease-sensitive valine-citrulline dipeptide linker with a monomethyl auristatin E phenylalanine drug (MMAF) . MMAF is an anti-mitotic agent that inhibits tubulin polymerization, resulting in cell death . The conjugation occurs through reduction/oxidation of the inter-chain disulfide bonds .

Biochemical Pathways

The primary biochemical pathway affected by MC-VC-Pab-mmaf involves the disruption of microtubule assembly, which affects mitosis . MMAF binds to microtubules and prevents cell proliferation by inhibiting mitosis . This disruption of the cell cycle leads to cell death .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by the drug:antibody ratio (DAR), which represents a distribution of drugs (MMAF molecules) on the antibody . The DAR can range from 0 to 8 (2 MMAF molecules per disulfide bond), depending on the completeness of the reaction . Increasing DAR leads to increasing clearance, while trastuzumab-vc-MMAF clearance is determined by the contribution of parallel elimination processes of loss of MMAF and normal antibody clearance mechanisms (e.g., FcRγ) .

Result of Action

The result of this compound’s action is the inhibition of cell division and subsequent cell death . This is achieved by blocking the polymerization of tubulin . The compound demonstrates a tumor response that directly correlates with antibody dose and is independent of MMAF exposure .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the dose of MMAF administered or the antibody dose can impact the efficacy of the compound . In toxicity studies, the toxicity response was inversely correlated with antibody dose when normalized for MMAF exposure . Understanding these relationships can afford the ideal design of antibody-drug conjugates .

Safety and Hazards

将来の方向性

The future directions of MC-VC-Pab-mmaf and other ADCs involve overcoming challenges such as limited penetration into solid tumors and potential immunogenicity . Understanding the relationships between DAR, efficacy, toxicity, and pharmacokinetics will afford the ideal design of antibody-drug conjugates .

生化学分析

Biochemical Properties

MC-VC-Pab-mmaf plays a significant role in biochemical reactions. It interacts with tubulin, a globular protein, and inhibits its polymerization . This interaction disrupts the formation of microtubules, essential components of the cell’s cytoskeleton .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. By inhibiting tubulin polymerization, it disrupts the normal function of cells, leading to cell death . This impact extends to cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound is through its binding interactions with tubulin . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules and leading to cell death .

Metabolic Pathways

This compound is involved in the metabolic pathway of tubulin polymerization . It interacts with tubulin, inhibiting its polymerization and disrupting the formation of microtubules .

Subcellular Localization

The information provided is based on the current understanding and may be subject to change as new research emerges .

特性

IUPAC Name |

2-[[3-[1-[4-[[2-[[2-[[4-[[5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H103N11O16/c1-14-43(8)59(51(93-12)38-55(83)78-36-22-26-50(78)60(94-13)44(9)61(84)73-49(66(89)90)37-45-23-17-15-18-24-45)76(10)65(88)57(41(4)5)75-64(87)58(42(6)7)77(11)68(92)95-39-46-28-30-47(31-29-46)71-62(85)48(25-21-34-70-67(69)91)72-63(86)56(40(2)3)74-52(80)27-19-16-20-35-79-53(81)32-33-54(79)82/h15,17-18,23-24,28-33,40-44,48-51,56-60H,14,16,19-22,25-27,34-39H2,1-13H3,(H,71,85)(H,72,86)(H,73,84)(H,74,80)(H,75,87)(H,89,90)(H3,69,70,91) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDITVJHHJUTHBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H103N11O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1330.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2892999.png)

![3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide](/img/structure/B2893003.png)

![N-(5-(2-phenylbutanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2893008.png)

![4-({2-Azabicyclo[2.2.1]heptan-2-yl}methyl)oxan-4-ol](/img/structure/B2893011.png)

![N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide](/img/structure/B2893013.png)

![N-(4-bromophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2893018.png)